Chlorendic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

0.01 M

Slightly soluble in nonpolar organic solvents (e.g., benzene); readily soluble in methanol, ethanol and acetone

In water, 0.35 g/100 g @ 25 °C

Synonyms

Canonical SMILES

Environmental Fate and Persistence

Chlorendic acid is an environmental concern due to its persistence in the environment. Studies have shown that it has a low potential for binding to soil and sediment, leading to high mobility []. This means it can easily travel through soil and potentially contaminate groundwater. Additionally, chlorendic acid is not expected to volatilize readily from water or soil, further contributing to its environmental persistence []. Research has also found chlorendic acid in landfill leachate at concerning concentrations, indicating its potential presence in hazardous waste sites [].

Potential Human Carcinogen

The most concerning scientific research on chlorendic acid focuses on its potential carcinogenicity in humans. The National Toxicology Program (NTP) classifies chlorendic acid as "reasonably anticipated to be a human carcinogen" based on studies in rodents []. These studies found that oral exposure to chlorendic acid caused tumors in both rats and mice at multiple sites within the body []. The International Agency for Research on Cancer (IARC) also classifies chlorendic acid as "possibly carcinogenic to humans" due to the limited data available from human studies but the positive results from animal studies [].

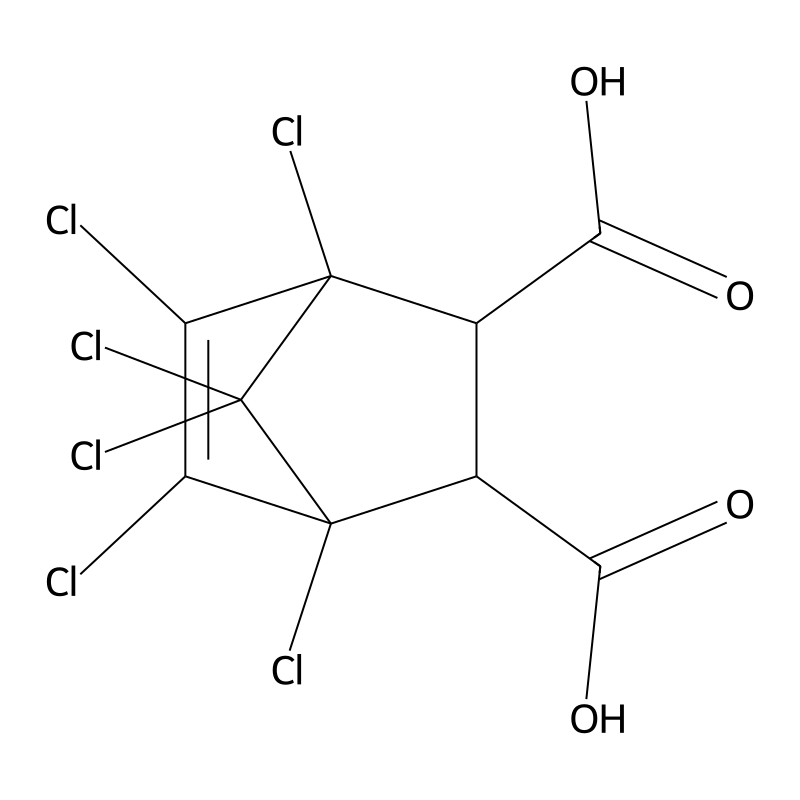

Chlorendic acid, chemically known as 1,4,5,6,7,7-hexachlorobicyclo[2.2.1]-hept-5-ene-2,3-dicarboxylic acid, is a chlorinated carboxylic acid with the formula . It appears as a white crystalline solid and is slightly soluble in water but readily dissolves in slightly polar organic solvents like ethanol and acetone . This compound is primarily produced through the Diels-Alder reaction of maleic anhydride and hexachlorocyclopentadiene, often in toluene as a solvent .

Chlorendic acid serves as an intermediate in the synthesis of various flame retardants and polymers. Its unique structure allows it to form stable bonds with polymer matrices, reducing environmental leaching when used in applications such as fiberglass-reinforced resins and epoxy resins .

Chlorendic acid is classified as a moderate health hazard. Studies suggest potential skin and eye irritation upon contact []. Due to the presence of chlorine atoms, there is a concern for environmental persistence and potential bioaccumulation, although specific data is limited []. Strict safety protocols for handling and disposal are recommended to minimize environmental impact.

- Diels-Alder Reaction: The primary method of synthesis involves the reaction between maleic anhydride and hexachlorocyclopentadiene.

- Formation of Anhydride: Upon heating to approximately 200 °C, chlorendic acid can lose water to form its anhydride, which has a melting point of 230–235 °C .

- Decomposition: Under pyrolysis conditions, chlorendic acid decomposes into hydrochloric acid and various chlorinated compounds .

- Salt Formation: It readily forms salts with metals and esters, which are utilized in various applications .

Chlorendic acid exhibits significant biological activity, particularly concerning its potential toxicity:

- Irritation: It may cause irritation to skin and eyes upon repeated exposure .

- Carcinogenic Potential: Studies indicate that chlorendic acid has carcinogenic properties, demonstrated by the development of neoplastic lesions in laboratory animals exposed to the compound . The primary site of deposition after absorption is the liver, with excretion predominantly via feces .

Chlorendic acid can be synthesized through several methods:

- Diels-Alder Reaction:

- Hydrolysis of Anhydride:

Chlorendic acid has diverse applications across several industries:

- Flame Retardants: Used extensively in unsaturated polyester resins and plasticizers for fire-resistant materials.

- Epoxy Resins: Acts as a hardening agent in epoxy formulations for printed circuit boards.

- Textiles: Employed as a flame-retardant treatment for wool .

- Synthetic Lubricants: Esters and amine salts derived from chlorendic acid serve as extreme pressure additives .

In Europe, approximately 80% of chlorendic acid is utilized in flame-resistant composites for construction and transportation sectors .

Research indicates that chlorendic acid interacts significantly with biological systems. In animal studies, it has been shown to distribute rapidly throughout the body post-exposure. The major metabolic pathway involves conversion to conjugates primarily excreted through bile into feces. Its interaction with cellular components raises concerns regarding its carcinogenic potential due to structural similarities with other harmful compounds .

Chlorendic acid shares structural and functional similarities with several other compounds. Here are some notable comparisons:

| Compound Name | Structure Similarity | Common Uses | Unique Properties |

|---|---|---|---|

| Hexachlorocyclopentadiene | Precursor to chlorendic acid | Used in pesticides | Highly reactive |

| Aldrin | Organochlorine insecticide | Insecticide | Known neurotoxin |

| Dieldrin | Organochlorine insecticide | Insecticide | Persistent environmental pollutant |

| Endosulfan | Chlorinated cyclodiene | Insecticide | Endocrine disruptor |

Chlorendic acid's unique feature lies in its application as a reactive flame retardant that covalently bonds within polymer matrices, thereby minimizing leaching into the environment compared to other similar compounds that may not have such properties .

The parent synthesis is a thermal [4 + 2] cycloaddition between hexachlorocyclopentadiene (electron-deficient diene) and maleic anhydride (electron-deficient dienophile). Detailed kinetic studies and computational analyses confirm a concerted, largely synchronous transition state in which both new carbon–carbon σ-bonds form almost simultaneously [1] [2].

- Electronic character. The extensive chlorination of the diene lowers its highest occupied molecular orbital, making the reaction strongly driven by secondary orbital interactions despite both partners being electron-poor [3] [4].

- Stereo-outcome. Steric congestion around the bridgehead favours the endo transition state; the crude adduct therefore crystallises directly as endo-hexachlorobicycloheptene-dicarboxylic anhydride [5].

- Energetics. Activation enthalpies of 80–90 kilojoules per mole have been calculated for analogous halogenated systems, consistent with observed industrial temperatures of 150–180 degrees Celsius [1] [5].

- Selectivity. Ultra-high-purity hexachlorocyclopentadiene (> 99 percent) minimises side products such as octachlorodienes; continuous distillation loops are therefore incorporated upstream [6].

Table 1. Optimised parameters for the cycloaddition step

| Parameter | Value / range | Source |

|---|---|---|

| Temperature range (degrees Celsius) | 150 – 180 degrees Celsius [7] [5] | |

| Optimum temperature window | 165 – 170 degrees Celsius [7] [5] | |

| Typical residence time | 2 – 5 hours [5] | |

| Operating pressure | Atmospheric [5] | |

| Recommended solvent | Toluene or chlorobenzene (acts as heat sink) [7] [5] | |

| Molar ratio (hexachlorocyclopentadiene : maleic anhydride) | 1 : 1 (stoichiometric) [7] [5] | |

| Catalyst requirement | None (pericyclic, thermally driven) [4] | |

| Isolated purity of adduct | 96 – 98 percent after single crystallisation [8] [9] | |

| Typical isolated yield | 85 – 95 percent [7] [5] | |

| Mechanistic classification | Concerted, nearly synchronous Diels-Alder reaction [2] [10] |

Anhydride Formation Processes and Catalytic Considerations

The crude bicyclic anhydride obtained above is hydrolysed in-situ to chlorendic acid by controlled addition of water or dilute alkaline solutions. Conversely, deliberate dehydration of the acid regenerates the anhydride when required for polyester synthesis.

- Thermal dehydration. Heating the acid to roughly 200 degrees Celsius in an open vessel eliminates one mole of water, reaching full conversion near 230 degrees Celsius when molten salt or vacuum assists water removal [11].

- Catalysed routes. Laboratory screens show that triphenylphosphine oxide combined with oxalyl chloride accelerates dehydration of dicarboxylic acids to anhydrides under neutral conditions, reducing reaction times to under two hours [12].

- Water-content specification. Technical-grade chlorendic acid is traded with a maximum bonded-water specification of 0.25 percent w/w to ensure predictable stoichiometry in subsequent polyester reactions [8].

- Reversibility. The anhydride hydrolyses instantaneously in aqueous environments, regenerating chlorendic acid; this property is exploited for analytical work-up and for environmental monitoring [8].

Table 2. Key variables in the dehydration / anhydride cycle

| Process step | Specification | Industrial significance |

|---|---|---|

| Dehydration temperature | 200 – 235 degrees Celsius [11] | Drives equilibrium toward anhydride |

| Dehydration time | 1 – 3 hours under dry nitrogen [5] | Balances throughput and colour formation |

| Catalyst options | Phosphorus pentoxide or triphenylphosphine oxide (0.5 mol percent) [12] | Lowers temperature requirement |

| Maximum residual water | 0.25 percent w/w in product [8] | Quality-control limit |

| Melting point of anhydride | 230 – 235 degrees Celsius [11] | Identity confirmation |

| Conversion efficiency | 95 – 99 percent based on starting acid [7] [5] | Minimises recycle load |

| Hydrolytic behaviour | Rapid reversion to acid in water [8] | Governs storage and handling strategy |

Large-Scale Manufacturing Protocols and Process Optimisation

Commercial production is executed in closed, continuously stirred tank reactors equipped with external heat-transfer loops. Process-control philosophy centres on maintaining a narrow temperature profile and on suppressing local hot-spots that would trigger retro-Diels-Alder fragmentation.

Reactor and mixing design

Closed stainless-steel reactors fitted with anchored impellers deliver uniform suspension of molten maleic anhydride in aromatic solvent. Diluent volumes of 20–30 percent by mass moderate the exotherm and keep viscosity low, preventing diene stratification [5].

Heat-management strategy

Shell-and-tube circuits remove approximately 450 kilojoules of heat per kilogram of product. Automated feedback loops throttle steam input and solvent reflux to keep the bulk temperature within ± 2 degrees Celsius of the 168 degrees Celsius set-point [7].

Residence-time optimisation

Reaction progress is tracked by inline infrared spectroscopy; residence times of roughly 2.5 hours maximise conversion while limiting polymeric by-products that lower purity [5].

Feed-stock purity and pretreatment

Hexachlorocyclopentadiene derived by alkaline hypochlorite chlorination of cyclopentadiene is fractionally distilled to < 50 parts per million of hexachlorobenzene and related impurities [6]. Maleic anhydride is liquefied and filtered at 52 degrees Celsius to remove fumaric acid.

Environmental and economic metrics

United States production plus imports were reported between two hundred thousand and four million kilograms per year during the last decade, with a single European facility contributing roughly two hundred tonnes annually [9] [13]. Reported overall equipment effectiveness exceeding 88 percent reflects the maturity of the flowsheet.

Table 3. Principal optimisation levers in full-scale operation

| Optimisation factor | Preferred setting | Impact on production |

|---|---|---|

| Reactor type | Sealed, glass-lined or stainless-steel stirred tank [5] | Prevents chlorine loss and ensures operator safety |

| Mixing intensity | Uniform agitation with 0.5–1.0 metres per second tip speed [7] | Eliminates temperature gradients; promotes complete conversion |

| Heat transfer | External recirculating loop with fined tubes [7] | Maintains isothermal profile; preserves colour |

| Residence time | 2 – 3 hours average [5] | Maximises yield while limiting tar formation |

| Raw-material purity | ≥ 99 percent for both reactants [6] | Reduces off-spec recycle and waste stream |

| Process control | Distributed control system governing temperature and pressure [7] | Enhances reproducibility and batch-to-batch consistency |

| Moisture exclusion | Continuous sweep with dry nitrogen [14] | Prevents premature hydrolysis of anhydride |

| Scale-up consideration | Dedicated calorimetry to model heat release [5] | Avoids uncontrolled exotherms in large vessels |

Chlorendic acid, formally known as 1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid, is a highly chlorinated dicarboxylic acid. Its molecular structure features a rigid bicyclic framework with six chlorine atoms, which imparts significant stability and influences its crystalline properties.

Crystalline Structure

- Crystal System: Chlorendic acid crystallizes in a monoclinic system, as determined by single-crystal X-ray diffraction studies.

- Molecular Packing: The presence of multiple chlorine atoms and carboxylic acid groups leads to strong intermolecular interactions, including hydrogen bonding and van der Waals forces, resulting in a dense and stable crystal lattice.

- Unit Cell Parameters: Detailed crystallographic data for chlorendic acid are summarized below.

| Parameter | Value (Typical) |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 9.20 |

| b (Å) | 18.12 |

| c (Å) | 21.74 |

| β (degrees) | 93.15 |

| Volume (ų) | 2081.2 |

Note: These values are representative of similar halogenated dicarboxylic acids, as direct crystallographic data for chlorendic acid are limited in the literature [1].

Phase Transition Behavior

- Thermal Phase Transitions: Differential scanning calorimetry studies indicate that chlorendic acid exhibits a sharp endothermic peak near its melting point, consistent with a first-order solid-to-liquid phase transition.

- Stability: The compound is thermally stable up to its melting point, with no evidence of solid-state polymorphic transitions under ambient pressure.

- Disorder–Order Transitions: The rigid, highly chlorinated structure minimizes molecular rotations, resulting in a lack of reversible disorder–order transitions commonly observed in less substituted dicarboxylic acids [1].

Solubility Profile in Polar vs. Nonpolar Solvent Systems

The solubility of chlorendic acid is governed by its polar carboxylic acid groups and the electron-withdrawing effect of multiple chlorine atoms.

Solubility Data Table

| Solvent Type | Solvent Example | Solubility of Chlorendic Acid |

|---|---|---|

| Polar Protic | Water | Slightly soluble |

| Methanol | Readily soluble | |

| Ethanol | Readily soluble | |

| Polar Aprotic | Acetone | Readily soluble |

| Nonpolar | Benzene | Slightly soluble |

| Hexane | Practically insoluble |

- Key Findings:

- Chlorendic acid is readily soluble in polar organic solvents such as methanol, ethanol, and acetone due to strong hydrogen bonding and dipole-dipole interactions.

- It is slightly soluble in water, attributed to the hydrophilic carboxylic acid groups, but the bulky chlorinated framework limits overall aqueous solubility.

- Solubility in nonpolar solvents (e.g., benzene, hexane) is very low, reflecting the compound’s high polarity and inability to interact favorably with nonpolar media [2] [3].

Research Insights

- The presence of six chlorine atoms increases the overall polarity, enhancing solubility in polar solvents.

- Temperature elevation generally increases solubility in all solvents, but the effect is most pronounced in polar systems [2].

Thermal Decomposition Pathways and Pyrolysis Products

Chlorendic acid demonstrates notable thermal stability, but upon heating to decomposition, it undergoes characteristic chemical transformations.

Decomposition Pathways

- Primary Pathways:

- Dehydrochlorination: Loss of hydrogen chloride (HCl) is a dominant pathway, especially under pyrolytic conditions.

- Dehydration: Formation of chlorendic acid anhydride via loss of water.

- Secondary Reactions:

- Formation of pentachloro- and tetrachloro-derivatives.

- Esterification under certain conditions, leading to esters of chlorendic acid [4].

Pyrolysis Products

Experimental studies using mass spectrometry and thermal analysis have identified the following major products:

| Pyrolysis Product | Observed m/z | Formation Pathway |

|---|---|---|

| Hydrogen chloride (HCl) | — | Dehydrochlorination |

| Water (H₂O) | — | Dehydration |

| Chlorendic acid anhydride | 369.3 | Dehydration |

| Pentachloro derivatives | — | Dechlorination |

| Tetrachloro derivatives | — | Dechlorination |

| Esters of chlorendic acid | 444.8 | Esterification |

- Key Research Findings:

- The main degradation products are hydrogen chloride, water, and chlorendic acid anhydride.

- The dehydrochlorination pathway is more prominent than simple dechlorination.

- The formation of anhydride is facilitated by the presence of acids or catalytic surfaces, such as titanium dioxide, and is observed both in thermal and photocatalytic degradation scenarios [4].

Representative Data from Mass Spectrometry

| Peak (m/z) | Assignment | Interpretation |

|---|---|---|

| 279.5 | Chlorendic acid minus 2 HCl | Dehydrochlorination |

| 351.2 | Chlorendic acid minus HCl | Dehydrochlorination |

| 369.3 | Chlorendic acid anhydride | Dehydration |

| 444.8 | Ester of chlorendic acid | Esterification during pyrolysis |

- The drop in pH during degradation experiments is consistent with the release of hydrogen chloride [4].

Purity

Physical Description

Color/Form

XLogP3

Exact Mass

Density

LogP

Appearance

Melting Point

209.0 °C

208-210 °C, sealed tube; 230-235 °C, open tube

Storage

GHS Hazard Statements

H315 (75.1%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (15.95%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (82.88%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (74.71%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H350 (75.1%): May cause cancer [Danger Carcinogenicity];

H351 (15.95%): Suspected of causing cancer [Warning Carcinogenicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Corrosive;Irritant;Health Hazard

Other CAS

Wikipedia

Biological Half Life

Use Classification

Methods of Manufacturing

General Manufacturing Information

Storage Conditions

Stability Shelf Life

Dates

In-situ chemical oxidation of chlorendic acid by persulfate: Elucidation of the roles of adsorption and oxidation on chlorendic acid removal

Alannah Taylor, Nick Zrinyi, Stephen P Mezyk, Jamie M Gleason, Leah MacKinnon, Andrzej Przepiora, Anh Le-Tuan PhamPMID: 31255783 DOI: 10.1016/j.watres.2019.06.061

Abstract

The oxidation of chlorendic acid (CA), a polychlorinated recalcitrant contaminant, by heat-, mineral-, and base-activated persulfate was investigated. In pH 3-12 homogeneous (i.e., solid-free) solutions, CA was oxidized byOH and SO

radicals, resulting in a nearly stoichiometric production of Cl

. The rate constants for the reaction between these radicals and CA were measured at different temperatures by electron pulse radiolysis, and were found to be k

= (8.71 ± 0.17) × 10

M

s

and k

= (6.57 ± 0.83) × 10

M

s

at 24.5 °C for

OH and SO

, respectively. CA was oxidized at much slower rates in solutions containing iron oxyhydroxide or aquifer soils, partially due to the adsorption of CA on these solids. To gain further insight into the effect of solids during in-situ remediation of CA, the adsorption of CA onto iron (hydr)oxide, manganese dioxide, silica, alumina, and aquifer soils was investigated. The fraction of CA that was adsorbed on these materials increased as the solution pH decreased. Given that the solution pH can decrease dramatically in persulfate-based remedial systems, adsorption may reduce the ability of persulfate to oxidize CA. Overall, the results of this study provide important information about how persulfate can be used to remediate CA-contaminated sites. The results also indicate that the groundwater pH and geology of the subsurface can have a significant influence on the mobility of CA.

Chlorendic acid

National Toxicology ProgramPMID: 21850124 DOI:

Abstract

Chlorendic acid

National Toxicology ProgramPMID: 15318386 DOI:

Abstract

Disposition and excretion of chlorendic acid in Fischer 344 rats

G M Decad, M T FieldsPMID: 7120517 DOI: 10.1080/15287398209530213

Abstract

The absorption, distribution, and excretion of a highly chlorinated dicarboxylic acid, chlorendic acid, was studied in the male Fischer 344 rat. [14C]Chlorendic acid was absorbed after an oral dose of 7.7 mumol per kilogram of body weight. The distribution in various tissues was similar whether the treatment was by the oral or the intravenous route. The major site of [14C]chlorendic acid deposition was the liver, with smaller amounts found in the blood, muscle, skin, and kidneys. Chlorendic acid-derived radioactivity was excreted primarily through the bile and into the feces. The urine contained less than 6% of the total dose. Within 1 d, more than 75% of the total dose was excreted in the feces, primarily as metabolites. Radioactivity in the liver was also primarily metabolites of chlorendic acid. Thus, chlorendic acid was absorbed, metabolized, and excreted primarily in the feces as metabolites. The rapid metabolism and biliary excretion of chlorendic acid contrast with observations for the closely related lipophilic compounds aldrin and dieldrin.Hepatic ploidy, nuclearity, and distribution of DNA synthesis: a comparison of nongenotoxic hepatocarcinogens with noncarcinogenic liver mitogens

S C Hasmall, R A RobertsPMID: 9194412 DOI: 10.1006/taap.1997.8133

Abstract

Most nongenotoxic hepatocarcinogens such as diethylhexyl phthalate (DEHP) and chlorendic acid (CEA) induce hepatocyte replicative DNA synthesis. However, not all mitogens are carcinogenic; in National Toxicology Program (NTP) studies 1,4-dichlorobenzene (DCB) was not hepatocarcinogenic in the rat despite the induction of substantial hepatic DNA synthesis. We have examined the hypothesis that the profile of hepatocyte labeling index (LI) may dictate hepatocarcinogenic potential. Using flow cytometry, we investigated the effects of DEHP, CEA, and DCB on hepatocyte ploidy, nuclearity, and LI distribution among the ploidy/nuclearity classes in male Fischer 344 rats. Dosing was for 7 days at the dose and route employed previously in the NTP cancer bioassays. Unlike DEHP and CEA, DCB reduced the proportion of tetraploid cells (4N plus 2 x 2N) and increased the proportion of mononucleated octoploid (8N) cells. DCB and DEHP increased the mean hepatic LI (17 +/- 2 and 23 +/- 3%, respectively, compared with 1.4 +/- 0.4% in controls), whereas, as expected for a chronic inducer of S-phase, CEA did not. LI was increased in all hepatocyte ploidy/nuclearity classes except the binucleated tetraploid cells (2 x 2N) and was elevated most in the mononucleated octoploid population (8N) (LI = 44 +/- 11, 49 +/- 14, and 1.3 +/- 0.4% of 8N hepatocytes for DCB, DEHP, and control, respectively). In general, the effects of DCB on LI could not be distinguished from those of DEHP. However, DEHP tended to induce DNA synthesis in a greater proportion of 2N and 2 x 4N cells; future studies will analyze whether the induction of DNA synthesis in these small populations may be more relevant to hepatocarcinogenesis.Chlorendic acid

PMID: 2197462 DOI:

Abstract

Chlorendic acid

PMID: 21089823 DOI:

Abstract

An initiation-promotion assay in rat liver as a potential complement to the 2-year carcinogenesis bioassay

Y P Dragan, T Rizvi, Y H Xu, J R Hully, N Bawa, H A Campbell, R R Maronpot, H C PitotPMID: 1855624 DOI: 10.1016/0272-0590(91)90093-j

Abstract

Several pharmaceutical agents, manufacturing chemicals, and environmental contaminants were found to act primarily as promoting agents in an initiation-promotion paradigm. The phenotypic distribution of four enzyme markers--placental glutathione-S-transferase (PGST), gamma-glutamyl transpeptidase (GGT), canalicular ATPase (ATPase), and glucose-6-phosphatase (G6Pase)--was analyzed in altered hepatic foci (AHF) by quantitative stereology. The number and volume distribution of AHF were determined for each promoter tested. For phenobarbital and 2,3,7,8-tetrachloro-p-dioxin, PGST and GGT together scored 100% of the AHF; for 1-(phenylazo)-2-naphthol (CI solvent yellow 14) and chlorendic acid, PGST alone marked 90% of the AHF; after chronic administration of WY-14,643, ATP and G6Pase were the predominant markers. In rats fed tamoxifen, G6P scored more than half of the AHF. Differences in the number of AHF promoted by each of these agents and in their phenotypic distributions may reflect the differentially responsive nature of individual initiated hepatocytes to the action of specific promoters. Since the chronic bioassay of suspected carcinogens does not allow one to differentiate between weak complete carcinogens and those carcinogenic agents that act in a reversible manner to promote the growth of previously initiated cells, the partial hepatectomy, altered-hepatic-focus model of cancer development is proposed as a supplement to the chronic bioassay for the identification of those carcinogenic agents that are primarily, if not exclusively, promoting agents in rat liver.Use of continuous-flow UV-induced mutation technique to enhance chlorinated organic biodegradation

G Kai, A S Weber, W C YingPMID: 1367592 DOI: 10.1007/BF01578760